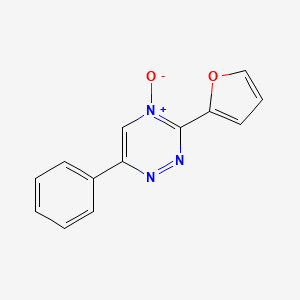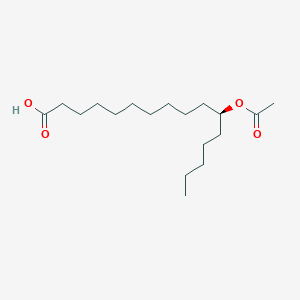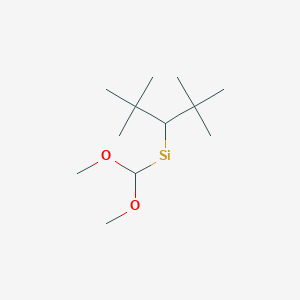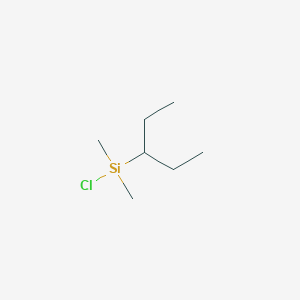![molecular formula C15H15NO3 B15164635 3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide CAS No. 173790-45-9](/img/structure/B15164635.png)
3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 1,1-dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl group and an additional oxygen atom attached to the nitrogen in the pyridine ring, forming a pyridine 1-oxide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide typically involves the following steps:
Formation of the 2-hydroxyphenyl group: This can be achieved through the hydroxylation of a suitable phenyl precursor.
Introduction of the 1,1-dimethyl-2-oxoethyl group: This step often involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a dimethyl-substituted benzene derivative in the presence of a Lewis acid catalyst.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Oxidation to form the pyridine 1-oxide: The final step involves the oxidation of the pyridine nitrogen to form the pyridine 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.
Reduction: Reduction of the pyridine 1-oxide can revert it to the corresponding pyridine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Quinones, hydroxyquinones.
Reduction: Pyridine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its ability to interact with biological targets, such as enzymes and receptors.
Industry:
- Utilized in the development of new materials, including polymers and coatings.
- Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The presence of the pyridine 1-oxide moiety may also contribute to its reactivity and ability to participate in redox reactions, further influencing its biological activity.
相似化合物的比较
2-Hydroxypyridine 1-oxide: Similar in structure but lacks the 1,1-dimethyl-2-oxoethyl group.
3-(2-Hydroxyphenyl)pyridine: Similar in structure but lacks the pyridine 1-oxide moiety.
1,1-Dimethyl-2-(2-hydroxyphenyl)ethanone: Similar in structure but lacks the pyridine ring.
Uniqueness:
- The combination of the pyridine 1-oxide moiety with the 1,1-dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl group makes this compound unique.
- The presence of both the hydroxyl and oxo groups in the same molecule provides opportunities for diverse chemical reactivity and potential biological activity.
属性
CAS 编号 |
173790-45-9 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-2-methyl-2-(1-oxidopyridin-1-ium-3-yl)propan-1-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2,11-6-5-9-16(19)10-11)14(18)12-7-3-4-8-13(12)17/h3-10,17H,1-2H3 |
InChI 键 |
LXFDJMQKGRPMRH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C[N+](=CC=C1)[O-])C(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)

![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)

![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)


![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)

![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

